Ebastine-d5 N-Oxide
Description
Overview of N-Oxide Metabolites and Their Role as Pharmaceutical Impurities
N-oxidation is a common metabolic pathway for drugs containing tertiary amine functional groups. nih.gov This process, often mediated by enzymes in the liver, results in the formation of N-oxide metabolites. nih.gov While N-oxides can sometimes be pharmacologically active or serve as prodrugs, they are frequently considered impurities that must be monitored and controlled during drug manufacturing. nih.govontosight.ai
The International Council for Harmonisation (ICH) has established strict guidelines for the control of impurities in drug products, particularly those that could be potentially mutagenic. acs.org Aromatic N-oxides, for instance, have been flagged as a class of compounds that may require careful assessment for mutagenicity. nih.gov The presence of N-oxide impurities can arise from the synthesis process or as degradation products. nih.govdrug-dev.com Therefore, the ability to detect and quantify these impurities is crucial for ensuring the quality, safety, and efficacy of the final pharmaceutical product. ontosight.aidrug-dev.com
Contextualization of Ebastine-d5 N-Oxide within Advanced Pharmaceutical Research
Ebastine (B1671034) is a second-generation antihistamine used to treat allergic rhinitis and chronic idiopathic urticaria. medchemexpress.com Like many other drugs, ebastine undergoes metabolism in the body, and one of its metabolites is Ebastine N-Oxide. pharmaffiliates.com The deuterated analog, this compound, is a stable isotope-labeled version of this metabolite. pharmaffiliates.com
This compound serves as a critical reference standard in analytical chemistry. pharmaffiliates.com Its primary application is as an internal standard for the accurate quantification of Ebastine N-Oxide in various analytical and pharmacokinetic studies. veeprho.comiaea.org By using this compound, researchers can precisely measure the levels of the N-oxide impurity in ebastine drug products, ensuring compliance with regulatory standards. synzeal.com
The synthesis and characterization of deuterated metabolites like this compound are essential for advancing pharmaceutical research. iaea.orghyphadiscovery.com These compounds enable more robust analytical method development and validation, ultimately contributing to the development of safer and more effective medications. ubc.caacs.org The availability of such highly characterized reference materials is vital for both new drug applications and the ongoing quality control of commercial drugs. synzeal.comveeprho.com
Properties
Molecular Formula |
C₃₂H₃₄D₅NO₃ |
|---|---|
Molecular Weight |
490.69 |
Synonyms |
1-[4-(1,1-Dimethylethyl)phenyl]-4-[4-[(diphenyl-d5)methoxy)]-1-oxido-1-piperidinyl]-1-butanone; |
Origin of Product |
United States |
Ii. Synthesis and Isotopic Incorporation of Ebastine D5 N Oxide
Strategies for Deuterium (B1214612) Labeling in Pharmaceutical Compounds
Deuterium labeling, or deuteration, involves the replacement of hydrogen atoms with their heavier isotope, deuterium. nih.gov This substitution can influence the metabolic pathways of a drug, making deuterated compounds essential for detailed pharmacokinetic studies. medchemexpress.com
In Ebastine-d5, the deuterium atoms are specifically incorporated into the piperidine (B6355638) ring. medchemexpress.com This strategic placement is significant as the piperidine moiety is a common feature in many pharmaceuticals and is often a site of metabolic activity. nih.govmdpi.com The stability of the C-D bond compared to the C-H bond can alter the rate of metabolic processes at this site. nih.gov The precise location of the five deuterium atoms is on the phenyl group attached to the ether linkage within the piperidine ring structure. smolecule.com
The synthesis of deuterated precursors is a fundamental step in producing isotopically labeled pharmaceuticals. For piperidine-containing compounds like Ebastine (B1671034), several methods for deuterium incorporation exist. These routes often begin with deuterated starting materials or employ deuterated reagents at key synthetic steps. nih.govsmolecule.com
One common approach involves the reduction of pyridine (B92270) precursors using deuterium gas (D₂) or other deuteride (B1239839) sources. nih.gov Catalytic reduction of pyridines is a widely used method for preparing deuterated piperidines. nih.gov Another strategy involves hydrogen isotope exchange (HIE) reactions, which can be catalyzed by transition metals. nih.gov These methods, however, can sometimes lack regio- or stereoselectivity. nih.gov
For the synthesis of deuterated Ebastine precursors, a common starting point is a deuterated form of 4-hydroxypiperidine (B117109) or a related piperidone derivative. chemicalbook.comun.org The synthesis of Ebastine itself involves the coupling of 1-[4-(1,1-dimethylethyl)phenyl]-4-chlorobutan-1-one with 4-hydroxypiperidine, followed by reaction with a diphenylmethyl derivative. chemicalbook.comgoogle.com To produce the deuterated analog, a deuterated version of one of these precursors is used. For instance, deuterated 4-piperidone (B1582916) can be a versatile precursor for various fentanyl analogues and other piperidine-containing drugs. un.orgunodc.org The synthesis might start with commercially available deuterated precursors to ensure the incorporation of deuterium into the final molecule. smolecule.com
Table 1: Key Precursors in Ebastine Synthesis
| Compound Name | Role in Synthesis |
|---|---|
| 1-[4-(1,1-dimethylethyl)phenyl]-4-chlorobutan-1-one | Butyrophenone (B1668137) side chain precursor |
| 4-Hydroxypiperidine | Piperidine ring precursor |
| Diphenylmethanol | Benzhydryl ether group precursor |
| 4-Piperidone | Can be used to synthesize 4-hydroxypiperidine |
This table outlines the primary, non-deuterated precursors involved in the synthesis of Ebastine. For Ebastine-d5, deuterated analogs of these precursors would be utilized.
Specific Site of Deuteration in Ebastine-d5 (Piperidine Ring Deuteration)
Chemical Synthesis Methodologies for Ebastine N-Oxide and its Deuterated Analogues
The final step in the formation of Ebastine-d5 N-Oxide is the oxidation of the tertiary amine within the piperidine ring of the deuterated Ebastine molecule.
The oxidation of tertiary amines to their corresponding N-oxides is a well-established transformation in organic chemistry. organic-chemistry.orgresearchgate.net Several oxidizing agents can be employed for this purpose.
Commonly used oxidants include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and peroxyacids like m-chloroperoxybenzoic acid (m-CPBA). acs.org The reaction with H₂O₂ is considered environmentally favorable but can be slow without a catalyst. acs.orgacs.org Flavin-catalyzed H₂O₂ oxidation has been shown to be a mild and efficient method for this conversion. acs.org Other reagents that can effect this transformation include potassium permanganate (B83412) and sodium percarbonate in the presence of rhenium-based catalysts. organic-chemistry.org The choice of oxidant and reaction conditions is crucial to achieve high yields and avoid side reactions. For instance, the oxidation of ebastine to its N-oxide has been documented using hydrogen peroxide.
In a biological context, cytochrome P450 enzymes, specifically CYP2J2, are known to catalyze the N-oxidation of Ebastine in vivo. This enzymatic pathway can also be replicated in vitro.
Table 2: Common Oxidizing Agents for Tertiary Amine N-Oxidation
| Oxidizing Agent | Typical Reaction Conditions |
|---|---|
| Hydrogen Peroxide (H₂O₂) | Mild conditions, often with a catalyst (e.g., flavin, metal complexes) acs.org |
| m-Chloroperoxybenzoic acid (m-CPBA) | Effective but may have lower functional group tolerance acs.org |
| Potassium Permanganate (KMnO₄) | Strong oxidizing agent |
| Sodium Percarbonate | Used with rhenium-based catalysts organic-chemistry.org |
| Molecular Oxygen | Can require harsh conditions (high pressure, elevated temperature) researchgate.netgoogle.com |
This table summarizes various reagents used for the oxidation of tertiary amines to N-oxides.
The nitrogen atom in an N-oxide can be a stereocenter, leading to the possibility of diastereomers if another stereocenter is present in the molecule, as is the case with Ebastine N-Oxide. The orientation of the oxygen atom relative to the substituents on the piperidine ring results in cis and trans isomers. google.com The chemical name for the racemic mixture of these isomers is (1r,4s)-4-(benzhydryloxy)-1-(4-(4-(tert-butyl)phenyl)-4-oxobutyl)piperidine 1-oxide compound with (1s,4r)-4-(benzhydryloxy)-1-(4-(4-(tert-butyl)phenyl)-4-oxobutyl)piperidine 1-oxide (1:1). synzeal.com
The stereoselective synthesis of specific diastereomers of piperidine derivatives is an active area of research. researchgate.netznaturforsch.com The stereochemical outcome of the N-oxidation can be influenced by the directing effects of existing stereocenters in the molecule and the choice of oxidizing agent and reaction conditions. Achieving high stereoselectivity often requires the use of chiral reagents or catalysts, or the separation of the diastereomeric mixture using chromatographic methods on a chiral stationary phase. google.comnih.gov For piperidine derivatives, methods have been developed for the stereoselective introduction of substituents, which can then influence the stereochemistry of subsequent reactions like N-oxidation. researchgate.netznaturforsch.com
Iii. Advanced Structural Characterization and Isomerism of Ebastine D5 N Oxide Analogues
Spectroscopic and Spectrometric Techniques for Elucidation
The definitive identification of Ebastine-d5 N-Oxide relies on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). These techniques provide complementary information essential for unambiguous structural confirmation.
NMR spectroscopy is a powerful, non-destructive technique for determining the detailed molecular structure of a compound in solution. In the analysis of this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are employed to map the carbon-hydrogen framework. The primary utility of NMR in this context is to confirm the exact position of the deuterium (B1214612) atoms. Deuterium (²H) is NMR-active but resonates at a vastly different frequency from protons, effectively disappearing from the ¹H NMR spectrum at the site of substitution. tutorchase.com This absence of a proton signal at a specific, known position of the parent molecule, often the benzhydryl moiety in ebastine (B1671034) analogues, confirms the location of the deuterium label. lookchem.com
For stereochemical analysis, NMR is instrumental in differentiating between cis and trans isomers of the N-oxide. The spatial orientation of the oxygen atom relative to the piperidine (B6355638) ring influences the chemical environment of the nearby protons. This results in distinct differences in their chemical shifts (δ) and coupling constants (J) in the ¹H NMR spectrum, allowing for the identification and quantification of each isomer. iscnagpur.ac.in
Table 1: Representative ¹H NMR Data for Distinguishing N-Oxide Isomers This table is illustrative, showing typical differences observed in related N-oxide systems. Actual chemical shifts for this compound may vary.
| Proton Position | Expected Chemical Shift (δ) for cis Isomer (ppm) | Expected Chemical Shift (δ) for trans Isomer (ppm) | Rationale for Difference |
| Axial Protons (adjacent to N-O) | Downfield Shift | Upfield Shift | The oxygen in the cis (axial) position can cause greater deshielding of adjacent axial protons compared to an equatorial oxygen (trans). |
| Equatorial Protons (adjacent to N-O) | Upfield Shift | Downfield Shift | The relative orientation of the N-O bond leads to different anisotropic effects on nearby equatorial protons. |
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places). tandfonline.com This precision allows for the calculation of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass.
For this compound, HRMS would be used to verify the expected molecular weight, which accounts for the mass of the five deuterium atoms and the additional oxygen atom compared to the parent ebastine molecule. nih.govlgcstandards.com The technique provides definitive proof of successful deuteration and oxidation.
Fragmentation analysis using tandem mass spectrometry (MS/MS) within an HRMS instrument further corroborates the structure. The molecule is broken apart in a controlled manner, and the precise masses of the resulting fragments are measured. The observed fragmentation pattern, often involving characteristic losses from the piperidine ring or the butyrophenone (B1668137) chain, serves as a fingerprint for the molecule, confirming the connectivity of its different parts. researchgate.net
Table 2: HRMS Data for Ebastine Analogues
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Key Information |
| Ebastine | C₃₂H₃₉NO₂ | 469.2981 | Parent compound. |
| Ebastine N-Oxide | C₃₂H₃₉NO₃ | 485.2930 | Addition of one oxygen atom. nih.govlgcstandards.com |
| This compound | C₃₂H₃₄D₅NO₃ | 490.3244 | Addition of one oxygen and five deuterium atoms. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Stereochemistry
Stereochemical Analysis of cis and trans N-Oxide Isomers
The oxidation of the tertiary amine in the piperidine ring of ebastine results in the formation of an N-oxide, which introduces a new stereocenter at the nitrogen atom. This leads to the possibility of two diastereomeric isomers: cis and trans. iscnagpur.ac.in These isomers arise from the different spatial orientations of the N-oxide oxygen atom relative to the substituent at the C4 position of the piperidine ring.
Cis Isomer: The N-oxide oxygen is on the same side of the piperidine ring as the benzhydryloxy group.
Trans Isomer: The N-oxide oxygen is on the opposite side of the piperidine ring from the benzhydryloxy group.
These geometric isomers are non-superimposable and are not interconvertible through bond rotation, giving them distinct physical and chemical properties. savemyexams.comsolubilityofthings.com Their separation and identification are often accomplished using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), which can resolve the two isomers based on their different polarities and interactions with the stationary phase. researchgate.net Spectroscopic analysis, particularly NMR, is then used to assign the specific stereochemistry to each separated peak, as the spatial arrangement affects the magnetic environment of adjacent atoms. iscnagpur.ac.in The presence of both isomers is a critical consideration in the synthesis and characterization of Ebastine N-Oxide reference materials. lgcstandards.com
Application of Deuterium Labeling in Detailed Structural Assignment
Deuterium labeling is a powerful tool in analytical chemistry, particularly in mass spectrometry and NMR, for aiding structural assignment and metabolic studies. nih.gov In this compound, the five deuterium atoms act as a stable isotopic label.
The key applications of this labeling include:
Metabolite Identification: When studying drug metabolism, the mass shift of +5 atomic mass units makes it straightforward to distinguish drug-related metabolites from endogenous compounds in complex biological matrices using mass spectrometry. unimi.itresearchgate.net
Fragmentation Analysis: In MS/MS analysis, the deuterium labels can help elucidate fragmentation pathways. By observing which fragments retain the "d5" label, researchers can pinpoint which part of the molecule corresponds to the deuterated benzhydryl group, confirming structural assignments. lookchem.com
Quantitative Analysis: Deuterated compounds are the gold standard for use as internal standards in quantitative mass spectrometry assays (bioanalysis). Because this compound is chemically identical to its non-deuterated counterpart, it co-elutes chromatographically and experiences similar ionization efficiency, but is distinguished by its mass. This allows for highly accurate and precise quantification of the non-deuterated analyte by correcting for variations in sample preparation and instrument response. tandfonline.comunimi.it
NMR Signal Assignment: In ¹H NMR, the absence of signals in the deuterated region simplifies the spectrum, helping to assign the remaining signals of the molecule with greater confidence. tutorchase.com
Iv. Metabolic Pathways and Biotransformation of Ebastine Leading to N Oxide Metabolites
Oxidative Metabolism of Ebastine (B1671034) to N-Oxide
The formation of N-oxide metabolites is a recognized pathway in the metabolism of drugs containing a tertiary nitrogen atom. hyphadiscovery.com In the case of ebastine, this oxidative process leads to the formation of Ebastine N-Oxide, a relevant metabolite and degradation product.
The enzymatic conversion of ebastine to its N-oxide and other hydroxylated metabolites is primarily orchestrated by the Cytochrome P450 (CYP) superfamily of enzymes. researchgate.netresearchgate.net Specifically, research has pinpointed CYP2J2 and to a lesser extent, CYP3A4, as key players in the metabolism of ebastine. researchgate.netjiaci.org
Studies using human liver microsomes and recombinant P450 enzymes have demonstrated that CYP2J2 is the predominant enzyme responsible for the hydroxylation of ebastine. researchgate.netresearchgate.net This enzyme is not only found in the liver but also shows high expression in extrahepatic tissues like the small intestine, where it contributes significantly to the first-pass metabolism of ebastine. researchgate.netpsu.edu Another isoform, CYP4F12, found in the human intestine, is also capable of hydroxylating ebastine, though its contribution is considered less significant than that of CYP2J2. researchgate.netpsu.edu
While CYP enzymes are the main drivers of ebastine's oxidative metabolism, Flavin-containing monooxygenases (FMOs) are another class of enzymes known to catalyze the N-oxidation of various xenobiotics. hyphadiscovery.comturkjps.org Although direct evidence for FMO-mediated N-oxidation of ebastine is not extensively detailed in the reviewed literature, the formation of N-oxides is a characteristic reaction of FMOs. hyphadiscovery.com FMOs and CYPs are both crucial in the metabolic clearance of a large number of drugs. nih.govnih.gov
The oxidative degradation of ebastine, particularly the formation of the N-oxide derivative, can also be induced by chemical means, such as with hydrogen peroxide, which can alter the tertiary amino group. d-nb.infonih.gov
In vitro studies have been crucial in elucidating the kinetics of ebastine metabolism. The hydroxylation of ebastine in human intestinal microsomes has been shown to follow Michaelis-Menten kinetics. psu.edu
Kinetic analyses of recombinant CYP2J2 have shown a high catalytic activity for ebastine hydroxylation. researchgate.net The Michaelis constant (Km) for ebastine hydroxylation by CYP2J2 has been reported, highlighting the enzyme's affinity for ebastine as a substrate. Inhibition studies have further defined the substrate specificity of CYP2J2. For instance, terfenadine, a structurally similar antihistamine, acts as a competitive inhibitor of CYP2J2-catalyzed ebastine hydroxylation. jst.go.jp
The rate of ebastine hydroxylation can vary depending on the expression system used for the recombinant CYP2J2, with different rates observed in mammalian, yeast, and insect cells. nih.gov This suggests that the cellular environment and post-translational modifications can influence the enzyme's catalytic activity. nih.gov
Table 1: Inhibitory Effects on CYP2J2-Catalyzed Ebastine Hydroxylation
| Inhibitor | IC₅₀ (μM) |
|---|---|
| Terfenadone | 0.7 ± 0.1 |
| Allyl-substituted analog | 0.4 ± 0.2 |
This table is interactive. Click on the headers to sort the data.
Identification of Enzymatic Systems Involved (e.g., Cytochrome P450, Flavin-containing Monooxygenases)
Comparative Biotransformation Studies of Ebastine-d5 N-Oxide with Unlabeled Analogues
The use of deuterium-labeled compounds, such as this compound, is a valuable strategy in drug metabolism studies. nih.govbeilstein-journals.org The substitution of hydrogen with deuterium (B1214612), a heavier isotope, can alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect. beilstein-journals.orgassumption.edu This can lead to changes in the pharmacokinetic profile of a drug, potentially improving its metabolic stability. nih.govassumption.edu
When a C-H bond is replaced with a C-D bond at a site of metabolism, the rate of bond cleavage by metabolic enzymes like CYPs can be slowed down. beilstein-journals.org This can result in a "metabolic switching" effect, where the metabolism shifts to other non-deuterated sites on the molecule. nih.govnih.gov
While specific comparative biotransformation data for this compound versus its unlabeled form were not available in the searched literature, the principles of deuterium substitution are well-established. Studies on other deuterated compounds have shown that this modification can lead to a significant decrease in the formation of certain metabolites and an increase in the half-life of the parent drug in microsomal stability assays. beilstein-journals.org For example, deuteration of dihydropyridines led to a notable increase in their stability in mouse liver microsomes. beilstein-journals.org
Role of Ebastine N-Oxide as a Key Metabolite in Non-Human Biological Systems (e.g., in vitro microsomal stability)
In non-human biological systems, such as in vitro models using liver microsomes, Ebastine N-oxide is recognized as a significant metabolite. Microsomal stability assays are standard in vitro tools used to assess the metabolic fate of a drug candidate. beilstein-journals.org
In studies with rat isolated hearts, ebastine was metabolized to hydroxyebastine and subsequently to carebastine, but N-dealkylation products were not found, indicating tissue-specific differences in metabolism. researchgate.net Recent research has also uncovered a novel role for ebastine in regulating metabolic dysfunction-associated steatohepatitis (MASH) by promoting the destabilization of the E3 ligase MKRN1, which in turn leads to the activation of AMP-activated protein kinase (AMPK). nih.gov This finding in a mouse model suggests that the metabolic effects of ebastine and its metabolites can extend beyond its antihistaminic properties. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Ebastine |
| This compound |
| Carebastine |
| Hydroxyebastine |
| Desalkylebastine |
| Terfenadine |
| Fexofenadine |
| Cytochrome P450 (CYP) |
| CYP2J2 |
| CYP3A4 |
| CYP4F12 |
| Flavin-containing Monooxygenases (FMOs) |
| Hydrogen Peroxide |
| MKRN1 |
This table is interactive. Click on the headers to sort the data.
V. Analytical Methodologies for Detection and Quantification of Ebastine D5 N Oxide
Advanced Chromatographic Separation Techniques
Chromatography is a fundamental technique for separating complex mixtures. For a compound like Ebastine-d5 N-Oxide, which is used in trace-level bioanalysis, the efficiency and resolution of the chromatographic method are paramount.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the cornerstones for the analysis of pharmaceutical compounds like Ebastine (B1671034) and its related substances, including deuterated standards. These methods are crucial for establishing the purity of the this compound standard itself and for separating it from the non-deuterated analyte and other potential impurities or metabolites during sample analysis.
A stability-indicating UHPLC method developed for the purity testing of Ebastine utilizes a C18 column with a gradient elution of an acetate (B1210297) buffer and an organic mobile phase. chromicent.de Such methods ensure the successful separation of the active pharmaceutical ingredient (API) from its impurities. chromicent.de When this compound is used as an internal standard, the chromatographic conditions must be optimized to provide a distinct, well-resolved peak for the standard, separate from the target analytes. For instance, in a method for the simultaneous determination of Ebastine and Montelukast, a Hypersil C18 column with a mobile phase of methanol, acetonitrile (B52724), and ammonium (B1175870) acetate buffer (80:15:05 v/v/v) was used, achieving good separation of the primary compounds. jpionline.org
The development of these methods often involves rigorous testing of different columns, mobile phase compositions, and gradient programs to achieve optimal separation. A Chinese patent describes an HPLC method for analyzing related substances in Ebastine using a C18 column and a gradient elution with acetonitrile and a triethylamine (B128534) buffer solution, which successfully separated dozens of impurities from the main compound. google.com This level of separation is critical to ensure that the peak corresponding to this compound is not subject to interference from other components in the matrix.
Table 1: Example HPLC/UHPLC Parameters for Ebastine Analysis
| Parameter | Method 1 (UHPLC) chromicent.de | Method 2 (HPLC) jpionline.org | Method 3 (HPLC) oup.com |
|---|---|---|---|
| Column | Waters Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) | Hypersil ODS C18 (250 x 4.6 mm, 5 µm) | Zorbax SB-C8 (4.6 × 250 mm, 5 μm) |
| Mobile Phase | A: 10 mM acetate buffer (pH 6.2)B: Acetonitrile/2-propanol (1:1) | Methanol:Acetonitrile:0.02M Ammonium Acetate (80:15:05 v/v/v) | A: 0.05M Phosphoric AcidB: Acetonitrile |
| Elution Type | Gradient | Isocratic | Gradient |
| Flow Rate | Not Specified | 1.0 mL/min | 1.0 mL/min |
| Detection | Not Specified | UV-DAD at 244 nm | UV-DAD at 254 nm & 274 nm |
| Retention Time (Ebastine) | Not Specified | 6.63 min | 7.14 min |
Gas Chromatography (GC)
There is limited to no information available in scientific literature regarding the use of Gas Chromatography (GC) for the analysis of this compound. GC is typically employed for volatile and thermally stable compounds. Ebastine and its N-oxide derivatives are large, complex molecules with low volatility, making them unsuitable for direct GC analysis without chemical derivatization, a process that can add complexity and potential for error. Liquid chromatography techniques are therefore the preferred methods.
Mass Spectrometry-Based Detection and Quantification
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with liquid chromatography (LC-MS), it provides exceptional selectivity and sensitivity, making it the gold standard for bioanalytical assays.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development for Trace Analysis
LC-MS/MS is the definitive technique for quantifying trace levels of pharmaceuticals and their metabolites in complex biological matrices like plasma. In this method, compounds separated by the LC system are ionized and then detected by two mass analyzers in series (tandem MS). The first analyzer selects the parent ion (precursor ion) of the target molecule, which is then fragmented, and the second analyzer detects a specific fragment ion (product ion). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise.
For the analysis of Ebastine and its major metabolite Carebastine, LC-MS/MS methods are developed using deuterated internal standards like Ebastine-d6 and Carebastine-d6. ijpsdronline.comijpsdronline.com Although this compound is not explicitly mentioned in these studies, the principles of method development are directly applicable. The process involves optimizing the mass spectrometer parameters for the specific precursor-to-product ion transitions for both the analyte and the internal standard. For example, a method for Ebastine and three of its metabolites used MRM to monitor specific ion transitions for each compound, achieving a detection limit as low as 0.2 ng/ml in plasma. researchgate.netnih.gov The development of such a sensitive method allows for detailed pharmacokinetic profiling from a small dose. researchgate.netnih.gov
Application in Impurity and Metabolite Quantification Studies
The high sensitivity and selectivity of LC-MS/MS make it ideal for identifying and quantifying impurities and metabolites. This compound, as a stable isotope-labeled version of an impurity/metabolite, is crucial for accurately quantifying its non-labeled counterpart in drug batches or biological samples. The use of a stable isotope-labeled internal standard is the preferred approach in quantitative bioanalysis because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to highly accurate and precise results.
In studies determining Ebastine and its metabolites in plasma, LC-MS/MS methods are validated to quantify concentrations over a wide range. ijpsdronline.comijpsdronline.com For instance, a validated method established a linearity range for Ebastine from 0.051 ng/mL to 31.099 ng/mL and for Carebastine from 1.013 ng/mL to 1005.451 ng/mL in human plasma. ijpsdronline.comijpsdronline.com The use of a deuterated internal standard like this compound would be integral to achieving such reliable quantification for the N-oxide impurity itself.
Utilization of this compound as an Internal Standard in Quantitative Bioanalytical Assays
The principal application of this compound is as an internal standard (IS) in quantitative bioanalytical assays. veeprho.com The ideal internal standard is a stable isotope-labeled analog of the analyte because it has nearly identical chemical and physical properties. This ensures that any variability or loss during sample extraction, cleanup, and analysis affects both the analyte and the IS to the same degree. The ratio of the analyte's response to the IS's response is then used for quantification, which corrects for these variations.
In LC-MS/MS-based bioequivalence and pharmacokinetic studies, deuterated standards such as Ebastine-d5 are used for the quantification of Ebastine. caymanchem.com Similarly, this compound is designed for the precise measurement of Ebastine N-Oxide. veeprho.com Validated methods using deuterated internal standards demonstrate high precision and accuracy, with coefficients of variation typically below 15%. researchgate.netnih.gov The use of these standards is essential for meeting the stringent regulatory requirements for drug analysis set by bodies like the FDA and EMA. veeprho.com
Table 2: Compound Names
| Compound Name |
|---|
| Ebastine |
| This compound |
| Ebastine-d6 |
| Carebastine |
| Carebastine-d6 |
| Montelukast |
| Pseudoephedrine hydrochloride |
| Phenylephrine hydrochloride |
| Hydroxyebastine |
| Desalkylebastine |
| Terfenadine |
Comprehensive Method Validation Parameters for Impurity and Metabolite Analysis
The validation of an analytical method ensures that it is suitable for its intended purpose, providing reliable, reproducible, and accurate data. scispace.comujpronline.com For the analysis of impurities and metabolites, such as this compound, a comprehensive validation process is mandated by international regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA). fda.govtandfonline.comlabmanager.com The validation process demonstrates that the analytical procedure can effectively quantify the analyte in the presence of other components, including the parent drug substance, other metabolites, and matrix components. outsourcedpharma.comunodc.org
The core validation characteristics for a quantitative impurity or metabolite method are detailed below, based on established regulatory guidelines. nih.govich.org
Specificity/Selectivity Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. outsourcedpharma.com For this compound analysis, the method must be able to distinguish it from Ebastine, other related metabolites, and any endogenous or exogenous components in the sample matrix. unodc.orgich.org This is typically demonstrated by spiking the drug substance or product with appropriate levels of impurities and showing that the method can separate these impurities from each other and from the main component. ich.org If impurity standards are not available, results can be compared to a second well-characterized procedure. ich.org For bioanalytical methods, selectivity is assessed by analyzing blank matrix samples from multiple sources to investigate the presence of interfering peaks at the retention time of the analyte. nalam.ca
Linearity Linearity demonstrates the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. scispace.comnih.gov This is typically assessed using a minimum of five different concentration levels. labmanager.comikev.org For an impurity method, the linearity should typically cover the range from the reporting level of the impurity to 120% of the specification limit. nih.gov The relationship between concentration and response is evaluated statistically, often through linear regression analysis, with a high correlation coefficient (r²), typically ≥0.99, indicating a strong linear relationship. labmanager.com
Range The range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. outsourcedpharma.comich.org For impurity analysis, the specified range is generally from the reporting threshold to 120% of the impurity specification. nih.govich.org
Accuracy Accuracy reflects the closeness of the test results obtained by the method to the true value. outsourcedpharma.com It is assessed using a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., three concentrations with three replicates each). ich.org For impurity analysis, accuracy is evaluated by analyzing samples (such as the drug substance or a biological matrix) spiked with known amounts of the impurity. ich.org The acceptance criteria for accuracy in bioanalytical methods are typically that the mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantitation (LLOQ), where it should be within ±20%. nalam.ca
Precision Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at three levels:
Repeatability (Intra-assay Precision): This assesses precision over a short interval of time with the same analyst and equipment. ich.org It can be determined from a minimum of nine determinations covering the specified range or six determinations at 100% of the test concentration. ich.org
Intermediate Precision (Inter-assay Precision): This expresses the within-laboratory variations, such as different days, different analysts, or different equipment. nih.govich.org The evaluation should establish the effects of random events on the precision of the analytical procedure. ich.org
Reproducibility: This assesses the precision between different laboratories and is often considered during the standardization of a method. nih.gov
For bioanalytical methods, the precision around the mean value should not exceed 15% coefficient of variation (CV), except for the LLOQ, where it should not exceed 20% CV. nalam.ca
Limit of Quantitation (LOQ) The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scispace.comoutsourcedpharma.com It is a critical parameter for impurity analysis, as it defines the lower limit for accurate measurement. nih.gov For bioanalytical methods, the analyte response at the LOQ should be at least five times the response of a blank sample. slideshare.net
Limit of Detection (LOD) The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govnih.gov It establishes the minimum concentration at which the presence of the analyte can be reliably distinguished from the background noise. unodc.org
Robustness Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. outsourcedpharma.com This provides an indication of its reliability during normal usage. ich.org Examples of variations include changes in pH of the mobile phase, flow rate, or column temperature. impactfactor.org If the method is susceptible to certain variations, these conditions should be suitably controlled or a precautionary statement included in the method procedure. ich.org
Stability For bioanalytical methods, the stability of the analyte in the biological matrix is a critical parameter. fda.gov This involves testing the stability of the analyte in the matrix under various conditions that samples may experience, including freeze-thaw cycles, short-term stability at room temperature, and long-term storage stability. nalam.ca
The following table summarizes the typical validation parameters and acceptance criteria for analytical methods used in impurity and metabolite quantification.
| Parameter | Description | Typical Acceptance Criteria (ICH/FDA/EMA Guidelines) |
| Specificity / Selectivity | Ability to measure the analyte in the presence of other components (e.g., parent drug, other metabolites, matrix components). outsourcedpharma.com | The analyte peak should be free of interference from other components at its retention time. Peak purity tests should pass. ich.org |
| Linearity | Proportionality of the measured value to the analyte concentration over a given range. nih.gov | Correlation coefficient (r²) ≥ 0.99. labmanager.com |
| Range | Concentration interval where the method is precise, accurate, and linear. outsourcedpharma.com | For impurities: From the reporting level to 120% of the specification limit. nih.gov |
| Accuracy | Agreement between the measured value and the true value. outsourcedpharma.com | For bioanalysis: Mean concentration within ±15% of the nominal value; ±20% at the LOQ. nalam.ca For chemical impurities: Recovery should be within a justified range. |
| Precision | Agreement between a series of measurements. outsourcedpharma.com | For bioanalysis: Coefficient of Variation (CV) ≤15%; ≤20% at the LOQ. nalam.ca For chemical assays: RSD ≤2.0%. nih.gov |
| Limit of Quantitation (LOQ) | Lowest concentration that can be measured with acceptable accuracy and precision. nih.gov | For bioanalysis: Analyte response should be at least 5 times the blank response. Accuracy and precision criteria must be met. slideshare.net |
| Limit of Detection (LOD) | Lowest concentration that can be detected. nih.gov | Typically Signal-to-Noise ratio of 3:1. |
| Robustness | Reproducibility under normal but variable laboratory conditions. outsourcedpharma.com | Method performance should remain acceptable under minor variations in parameters (e.g., pH, flow rate, temperature). ich.orgimpactfactor.org |
| Stability | Stability of the analyte in the matrix under various storage and handling conditions. fda.gov | Analyte concentration should remain within ±15% of the initial concentration under tested conditions. |
An in-depth examination of the deuterated N-oxide metabolite of Ebastine reveals its critical role in ensuring the quality and safety of the final pharmaceutical product. This article focuses exclusively on the chemical compound this compound and its application in pharmaceutical impurity profiling and quality control, adhering to a stringent scientific framework.
Ebastine D5 N Oxide in Pharmaceutical Impurity Profiling and Quality Control
The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a fundamental requirement for ensuring their safety, quality, and efficacy. Ebastine-d5 N-Oxide, a deuterated analog of a known Ebastine (B1671034) impurity, serves as an indispensable tool in this process.
Vii. Pharmacokinetic Investigation of N Oxide Metabolites Non Human and Theoretical Modeling
Influence of Deuterium (B1214612) Labeling on Metabolic Stability and Pharmacokinetic Parameters in Preclinical Species
Deuterium labeling, the substitution of hydrogen with its stable isotope deuterium, is a strategy used in medicinal chemistry to alter the pharmacokinetic profile of a drug. medchemexpress.comjuniperpublishers.com This modification can significantly impact metabolic stability by leveraging the deuterium kinetic isotope effect (KIE). nih.govresearchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes, such as cytochrome P450 (CYP), to cleave. juniperpublishers.com
Metabolic Stability:
Ebastine (B1671034) undergoes metabolism through two primary pathways: hydroxylation to hydroxyebastine and N-dealkylation. researchgate.net The formation of N-oxides is another recognized metabolic route for compounds with tertiary amine structures. mdpi.com If the formation of Ebastine N-Oxide or its subsequent metabolism involves the cleavage of a C-H bond at one of the five positions substituted in Ebastine-d5, deuteration would be expected to slow down this reaction.
This slowing of metabolism can lead to:
Increased Metabolic Stability: The parent drug, Ebastine-d5, would be metabolized more slowly, potentially leading to a longer half-life and increased exposure. juniperpublishers.comnih.gov
Metabolic Shunting: If the N-oxidation pathway is slowed, the metabolism may be shunted towards other pathways, potentially altering the proportion of different metabolites formed. juniperpublishers.com
Pharmacokinetic Parameters in Preclinical Species:
Preclinical studies in animal models like rats and dogs are essential to understand the pharmacokinetics of new chemical entities. europa.eunih.gov For a deuterated compound like Ebastine-d5, we would anticipate changes in key pharmacokinetic parameters compared to its non-deuterated counterpart. While specific data for Ebastine-d5 N-Oxide is not available, we can extrapolate from general principles observed in other deuterated compounds. nih.govresearchgate.net
Table 1: Theoretical Influence of Deuterium Labeling on Pharmacokinetic Parameters of Ebastine Metabolites in Preclinical Models
| Parameter | Expected Change with Deuteration | Rationale |
|---|---|---|
| Half-life (t½) | Increased | Decreased rate of metabolism due to the kinetic isotope effect. juniperpublishers.comnih.gov |
| Clearance (CL) | Decreased | Slower enzymatic breakdown leads to reduced clearance from the body. juniperpublishers.com |
| Area Under the Curve (AUC) | Increased | Higher systemic exposure as the drug remains in circulation for longer. nih.gov |
| Maximum Concentration (Cmax) | Variable | May increase due to slower initial metabolism or decrease if absorption rate is affected. |
These expected changes are based on the assumption that metabolism is a significant route of elimination for ebastine and its metabolites and that the deuteration occurs at a site of metabolic attack. juniperpublishers.comnih.gov Preclinical studies using rat or dog liver microsomes would be the first step to test these hypotheses in vitro before moving to in vivo animal studies. nih.gov
In Vitro-In Vivo Extrapolation (IVIVE) Considerations for N-Oxidation Pathways
In Vitro-In Vivo Extrapolation (IVIVE) is a predictive methodology used to estimate a drug's in vivo pharmacokinetic properties from in vitro data. researchgate.net This is particularly useful for understanding the contribution of specific metabolic pathways, such as N-oxidation.
The formation of N-oxides is primarily catalyzed by flavin-containing monooxygenases (FMOs) and to some extent by cytochrome P450 (CYP) enzymes. mdpi.comresearchgate.net For Ebastine N-Oxide, IVIVE would involve several key steps:
In Vitro Metabolism Studies: Incubating Ebastine-d5 with human and preclinical species' liver microsomes or hepatocytes to determine the rate of N-oxide formation. researchgate.net These systems contain the necessary FMO and CYP enzymes. researchgate.netresearchgate.net
Enzyme Kinetics: Determining kinetic parameters like the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the N-oxidation reaction.
Scaling: Using physiological scaling factors (e.g., microsomal protein per gram of liver, liver blood flow) to extrapolate the in vitro clearance rates to predict in vivo clearance. researchgate.net
Challenges in IVIVE for N-Oxidation:
A significant challenge with FMO-mediated metabolism is the instability of these enzymes, particularly their heat sensitivity. researchgate.net This can lead to an underprediction of their metabolic activity in vitro if not handled correctly. researchgate.net For instance, pre-incubation of liver microsomes at 37°C without a cofactor like NADPH can lead to a significant loss of FMO activity. researchgate.net
Furthermore, species differences in FMO and CYP expression and activity are critical considerations. researchgate.net An IVIVE model developed from rat data may not accurately predict the pharmacokinetics in dogs or humans.
Table 2: Key Inputs for IVIVE of this compound
| Parameter | In Vitro System | Purpose |
|---|---|---|
| Intrinsic Clearance (CLint) | Liver Microsomes, Hepatocytes | To measure the intrinsic metabolic rate of N-oxide formation. abpi.org.uk |
| Fraction Unbound in Plasma (fu) | Plasma Protein Binding Assay | To determine the fraction of drug available for metabolism. |
| Enzyme Contribution | Recombinant Human Enzymes (FMOs, CYPs) | To identify the specific enzymes responsible for N-oxidation. |
| Physiological Parameters | Literature values | Liver blood flow, liver weight, microsomal protein content for scaling. researchgate.net |
Physiologically Based Pharmacokinetic (PBPK) Modeling of Ebastine and its N-Oxide Metabolites
Physiologically Based Pharmacokinetic (PBPK) modeling represents the most sophisticated approach to predicting the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites. researchgate.netabpi.org.uk A PBPK model for ebastine and its metabolites, including a hypothetical this compound, would be constructed as a series of compartments representing different organs and tissues interconnected by blood flow.
Model Development:
The development of a PBPK model for ebastine would integrate data from various sources:
Drug-specific parameters: Physicochemical properties (e.g., pKa, logP), in vitro metabolism data (from IVIVE), and plasma protein binding. researchgate.net
System-specific parameters: Physiological information of the preclinical species or human (e.g., organ volumes, blood flow rates). abpi.org.uk
The model would describe how Ebastine-d5 is absorbed, distributed to various tissues, and then metabolized in the liver and potentially other organs to form metabolites like this compound and Carebastine-d5. The model could then be expanded to include the pharmacokinetics of these metabolites. ppm.edu.pl
Applications of PBPK Modeling:
Predicting Human Pharmacokinetics: A key application is to predict the pharmacokinetic profile in humans based on preclinical data, potentially reducing the need for extensive clinical studies. abpi.org.uk
Investigating Drug-Drug Interactions (DDIs): PBPK models can simulate the effect of co-administered drugs that are inhibitors or inducers of the metabolic enzymes responsible for ebastine's metabolism (e.g., CYP2J2, CYP3A4). researchgate.netresearchgate.net
Special Populations: These models can be adapted to predict pharmacokinetics in special populations such as patients with hepatic impairment, where metabolic capacity may be altered. europa.eu
While building a full PBPK model is a complex undertaking, it provides unparalleled insight into the quantitative interplay of various physiological and biochemical processes that determine the fate of a drug and its metabolites in the body. researchgate.netabpi.org.uk For a compound like this compound, a PBPK model would be invaluable for understanding how deuterium labeling translates from an in vitro metabolic effect to an in vivo pharmacokinetic consequence.
Viii. Future Research Perspectives on Deuterated N Oxide Compounds
Advancements in Analytical Technologies for Complex Metabolite and Impurity Mixtures
The analysis of drug metabolites and impurities is a critical component of pharmaceutical development. Complex biological matrices often contain a parent drug alongside numerous metabolites and impurities, which can be challenging to separate and identify. Deuterated compounds are invaluable as internal standards in these analytical methods. vulcanchem.com Future advancements will likely focus on enhancing the sensitivity, resolution, and efficiency of current technologies for characterizing complex mixtures containing deuterated N-oxides.
Key areas for future development include:
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): Continuous advancements in column technology, such as the use of smaller particle sizes and monolithic columns, are expected to provide higher resolution and faster analysis times. veeprho.com For deuterated N-oxides, this means better separation from their non-deuterated analogues and other closely related impurities. veeprho.comijpsjournal.com
Mass Spectrometry (MS): The coupling of liquid chromatography with mass spectrometry (LC-MS) is a cornerstone of metabolite identification. researchgate.net High-Resolution Mass Spectrometry (HRMS) offers the precision needed to distinguish between compounds with very similar masses. ijpsjournal.comapacsci.com Future research will likely focus on developing more sophisticated LC-MS/MS methods for the trace-level detection and quantification of deuterated N-oxide metabolites and impurities. ijpsjournal.com
Supercritical Fluid Chromatography (SFC): SFC is emerging as a powerful "green" analytical technique that uses supercritical fluids (like CO2) as the mobile phase, reducing the consumption of organic solvents. researchgate.net Its application in the analysis of complex drug mixtures, including the separation of chiral compounds and polar metabolites like N-oxides, is a promising area for future exploration due to its high efficiency and selectivity. researchgate.net
Deuterium (B1214612) Metabolic Imaging (DMI): A rekindled interest in Deuterium (²H) Metabolic Imaging (DMI) offers a non-invasive method to trace the metabolic fate of deuterated compounds in three dimensions. nih.govisotope.com This technique could provide unprecedented spatial and temporal information on where and how a deuterated drug like an Ebastine-d5 analogue is converted to its N-oxide form within a biological system. isotope.com
| Analytical Technology | Area of Advancement | Relevance to Deuterated N-Oxides |
|---|---|---|
| UHPLC | Smaller particle size columns, improved pump technology | Enhanced resolution from non-deuterated forms and impurities. veeprho.com |
| HRMS | Improved mass accuracy and sensitivity | Precise identification and quantification in complex matrices. apacsci.com |
| SFC | Hyphenation with MS, wider applicability | Efficient, green-friendly separation of polar metabolites. researchgate.net |
| DMI | Improved spectral resolution and acquisition speed | Non-invasive, real-time tracking of metabolic pathways. nih.gov |
Elucidation of Novel N-Oxidation Mechanisms and Enzymes
N-oxidation is a significant pathway in the metabolism of many nitrogen-containing xenobiotics. ias.ac.in This process is primarily catalyzed by two superfamilies of enzymes: Cytochrome P450 (CYP) and Flavin-containing Monooxygenases (FMOs). ias.ac.inoptibrium.com While much is known, future research is expected to uncover novel enzymes and more detailed mechanisms, particularly for complex drug molecules.
Discovering Novel Enzymes: The advent of genome mining has facilitated the discovery of new enzymes capable of forming nitrogen-nitrogen bonds and performing other unique transformations. acs.org A similar approach could lead to the identification of novel oxidoreductases or other enzymes involved in N-oxidation, potentially revealing pathways beyond the well-characterized CYP and FMO systems. cas.cn
Understanding Enzyme Selectivity: Research using computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations is helping to elucidate why an enzyme chooses a specific site on a molecule to oxidize. escholarship.org Applying these techniques to understand the N-oxidation of complex molecules can reveal the subtle interplay of electronic and steric factors that govern the reaction, explaining, for instance, the formation of specific N-oxide isomers. escholarship.org
Role of Gut Microbiota: The metabolic role of the gut microbiome is an area of intense research. It is plausible that microbial enzymes contribute to the N-oxidation of certain drugs. Future studies could investigate the capacity of specific gut bacteria to generate N-oxide metabolites, which could explain inter-individual variability in drug metabolism.
Kinetic Isotope Effects: The presence of deuterium can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect. symeres.com Studying the N-oxidation of deuterated compounds like Ebastine-d5 N-Oxide's parent molecule can provide detailed mechanistic insights into the rate-limiting steps of the enzymatic reaction. vulcanchem.com A slower rate of metabolism for a deuterated drug could have significant pharmacological implications.
Integration of Computational Chemistry and In Silico Approaches for Predicting Metabolic Fate and Impurity Formation
The high cost and time associated with traditional drug discovery have spurred the development of computational, or in silico, methods to predict a drug candidate's metabolic fate. nih.gov These tools are becoming increasingly sophisticated and integral to modern pharmaceutical research. nih.gov
Predictive Models for Metabolism: Computational tools can be broadly categorized as ligand-based or structure-based. acs.orgnih.gov
Ligand-based methods use the chemical structure of a compound to predict its metabolic fate based on known data from similar molecules. creative-biolabs.com
Structure-based methods use the 3D structure of the metabolic enzyme to dock the drug molecule and predict how and where it will be metabolized. acs.org
Specialized Software: Several software platforms, such as Meteor Nexus and MetaSite, integrate these approaches to predict sites of metabolism (SOMs) and the structures of likely metabolites. acs.orgnih.govlhasalimited.org Future versions of these tools are expected to incorporate more complex algorithms, including machine learning and artificial intelligence, to improve prediction accuracy. oup.comuib.no For example, a tool like MetaPredictor uses deep language models to forecast metabolite structures without being limited to predefined transformation rules. oup.com
Impurity Prediction: Beyond metabolites, computational tools can help predict the formation of impurities during synthesis and degradation. By simulating reaction conditions and stability, potential degradation pathways leading to impurities can be identified and mitigated early in the development process.
Integrating AI and Machine Learning: The future of predictive metabolism lies in the integration of artificial intelligence (AI). mdpi.com AI can analyze vast datasets of metabolic information to identify complex patterns that are not apparent to human researchers, leading to more accurate predictions of a compound's metabolic profile and potential for forming N-oxides or other metabolites. mdpi.compensoft.net
| In Silico Approach | Principle | Application in Deuterated N-Oxide Research |
|---|---|---|
| Ligand-Based | Predicts metabolism based on the chemical structure of the drug. creative-biolabs.com | Screening large virtual libraries for potential N-oxidation lability. |
| Structure-Based | Uses the 3D structure of the enzyme to model drug-enzyme interactions. acs.org | Elucidating the specific CYP or FMO isoform responsible for N-oxidation. |
| Machine Learning/AI | Uses algorithms to learn from large datasets of metabolic outcomes. oup.com | Improving the accuracy of predicting novel N-oxide metabolites and pathways. mdpi.com |
Development of Standardized Methodologies for Deuterated Impurity Profiling
The presence of impurities in active pharmaceutical ingredients (APIs) must be controlled to ensure drug safety and efficacy. apacsci.com For deuterated compounds, this includes profiling not only common organic and inorganic impurities but also those related to the deuteration process itself, such as isotopic scrambling or incomplete deuteration.
Regulatory Guidance: Regulatory bodies like the FDA set strict limits on impurities. ijpsjournal.com Future efforts will require the development of harmonized, global regulations specifically for deuterated drugs and their impurities. apacsci.com This includes establishing clear guidelines on the acceptable levels of non-deuterated or partially deuterated variants of the API.
Standardized Analytical Methods: There is a need for robust, validated, and standardized analytical methods for profiling these unique impurities. This involves using techniques like HRMS and quantitative NMR (qNMR) to accurately determine the isotopic purity of the API and quantify any related impurities. researchgate.net The use of well-characterized deuterated reference standards, such as this compound for its corresponding metabolic studies, is crucial for this process. vulcanchem.com
Isotopic Stability Studies: An important aspect of impurity profiling for deuterated compounds is assessing their isotopic stability. Research is needed to develop standardized protocols for testing whether the deuterium atoms can exchange with hydrogen under various conditions (e.g., in different pH solutions, during storage). This is critical for ensuring that the deuterated drug maintains its isotopic integrity throughout its shelf life.
The development of these standardized methodologies will be essential for the wider adoption and regulatory approval of deuterated compounds, ensuring their quality and safety for therapeutic use. apacsci.com
Q & A
Basic Research Questions
Q. How should researchers design experiments to investigate the metabolic stability of Ebastine-d5 N-Oxide in vitro?
- Methodological Answer : Use a randomized block design with split-plot arrangements to account for variables like pH, temperature, and enzyme concentrations. Include controls for matrix effects (e.g., plasma proteins) and validate analytical methods (e.g., LC-MS/MS) with calibration curves and recovery assays. Replicate experiments across independent batches to assess inter-day variability . For stability studies, employ accelerated degradation protocols under controlled oxidative (e.g., H₂O₂) and hydrolytic conditions, followed by kinetic modeling (e.g., Arrhenius plots) to predict shelf-life .
Q. What are the critical parameters for characterizing the purity and isotopic enrichment of this compound?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with nuclear magnetic resonance (NMR) to verify isotopic labeling (e.g., deuterium incorporation at the N-oxide position) and rule out isotopic scrambling. Use orthogonal techniques like HPLC-UV for purity assessment, ensuring baseline separation of impurities. Cross-reference spectral data with synthetic standards and published fragmentation patterns . For quantitative isotopic enrichment, apply isotope dilution mass spectrometry (IDMS) with internal standards .
Q. How can researchers systematically review literature to identify gaps in this compound pharmacokinetic studies?
- Methodological Answer : Conduct a bibliometric analysis using databases like PubMed and Scopus with keywords such as "Ebastine metabolites," "deuterated analogs," and "N-oxide stability." Filter results by study type (e.g., in vivo, in vitro) and methodological rigor (e.g., sample size, statistical validation). Use tools like PRISMA flowcharts to document inclusion/exclusion criteria and highlight discrepancies in reported metabolic half-lives or clearance rates .
Advanced Research Questions
Q. What strategies resolve contradictory data on the CYP450 isoform specificity of this compound metabolism?
- Methodological Answer : Perform enzyme inhibition/induction assays using recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) and compare kinetic parameters (Km, Vmax) across studies. Validate findings with human liver microsomes (HLM) and hepatocyte models, adjusting for inter-individual variability via donor profiling (e.g., genotyping for CYP polymorphisms). Apply Bayesian meta-analysis to reconcile conflicting results, weighting studies by methodological quality (e.g., use of probe substrates, control for enzyme activity) .
Q. How can researchers optimize the synthesis of this compound to minimize deuterium loss during N-oxidation?
- Methodological Answer : Screen oxidizing agents (e.g., m-CPBA, H₂O₂) under varying temperatures and solvent systems (e.g., dichloromethane vs. acetonitrile) to identify conditions that preserve deuterium labeling. Monitor reaction intermediates via real-time FTIR or Raman spectroscopy. Use isotopic tracing (e.g., ²H NMR) to quantify deuterium retention and optimize catalyst systems (e.g., transition metal oxides) for regioselective N-oxidation .
Q. What computational approaches predict the tissue distribution of this compound in preclinical models?
- Methodological Answer : Develop physiologically based pharmacokinetic (PBPK) models incorporating logP, pKa, and plasma protein binding data. Validate predictions against in vivo tissue:plasma ratio studies in rodents, using radiolabeled analogs (e.g., ¹⁴C-Ebastine-d5 N-Oxide) for absolute quantification. Apply machine learning algorithms to correlate molecular descriptors (e.g., polar surface area, hydrogen-bond donors) with observed biodistribution patterns .
Q. How should researchers analyze conflicting data on the role of this compound in allergic inflammation modulation?
- Methodological Answer : Design dose-response studies in primary immune cell cultures (e.g., mast cells, eosinophils) to assess histamine release and cytokine profiles (IL-4, IL-13). Compare results across species (e.g., murine vs. human cells) and integrate transcriptomic data (RNA-seq) to identify off-target effects. Use pathway enrichment analysis (e.g., KEGG, Reactome) to contextualize discrepancies in anti-inflammatory mechanisms .
Methodological Notes
- Data Presentation : Use appendices for raw datasets (e.g., chromatograms, spectral peaks) and main text for processed data critical to hypotheses. Label tables with descriptive titles (e.g., "Kinetic Parameters of this compound in HLM") and footnote statistical methods (e.g., ANOVA post hoc tests) .
- Reproducibility : Document experimental protocols in supplemental materials, including instrument settings (e.g., MS ionization voltage) and reagent lot numbers. Provide step-by-step workflows for complex assays (e.g., microsomal incubations) .
- Theoretical Frameworks : Link findings to pharmacokinetic theories (e.g., linear vs. nonlinear clearance) or isotopic effect models to strengthen mechanistic interpretations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
